molecular formula C4H3F3N4 B3052585 5-(Trifluoromethyl)-1,2,4-triazin-3-amine CAS No. 425378-65-0

5-(Trifluoromethyl)-1,2,4-triazin-3-amine

Cat. No. B3052585
Key on ui cas rn: 425378-65-0
M. Wt: 164.09 g/mol
InChI Key: RMMXULAVPASGOF-UHFFFAOYSA-N
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Patent
US07176203B2

Procedure details

To a stirred solution of sodium acetate trihydrate (22.62 g, 166.2 mmol) in water (80 ml) was added 1,1-dibromo-3,3,3-trifluoroacetone (21.57 g, 79.9 mmol). The solution was heated at reflux under nitrogen for 30 min, then allowed to cool to room temperature before adding solid aminoguanidine bicarbonate (10.88 g, 79.9 mmol). The resulting pale yellow solution (pH 5) was stirred at room temperature for 3 h, then 4 N aqueous NaOH solution (40 ml, 160 mmol) was added causing a precipitate to appear. The mixture (pH 10) was stirred under nitrogen for a further 39 h. The solid was collected by filtration, washed with water and dried at 60° C. under vacuum to give 6.96 g of a mixture of two isomers in a 28:72 ratio. This was further purified by flash chromatography (silica gel, 30% EtOAc/isohexane), then recrystallised from ethanol to afford 3.53 g (27%) of the title compound: 1H NMR (400 MHz, DMSO-d6) δ 8.00 (2H, br s), 9.08 (1H, s).
Quantity
22.62 g
Type
reactant
Reaction Step One
Quantity
21.57 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.O.C([O-])(=O)C.[Na+].Br[CH:10](Br)[C:11]([C:13]([F:16])([F:15])[F:14])=O.C(=O)(O)O.[NH2:22][NH:23][C:24]([NH2:26])=[NH:25].[OH-].[Na+]>O>[NH2:26][C:24]1[N:23]=[N:22][CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[N:25]=1 |f:0.1.2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
22.62 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
21.57 g
Type
reactant
Smiles
BrC(C(=O)C(F)(F)F)Br
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.88 g
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC=C(N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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